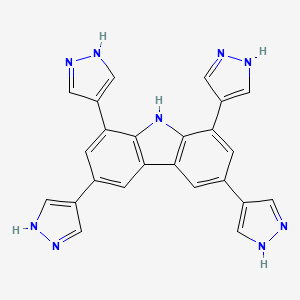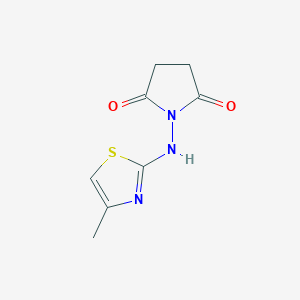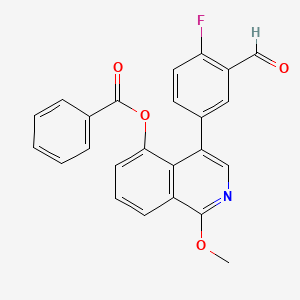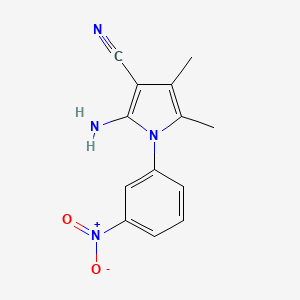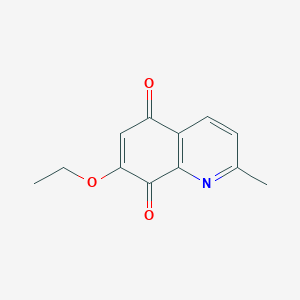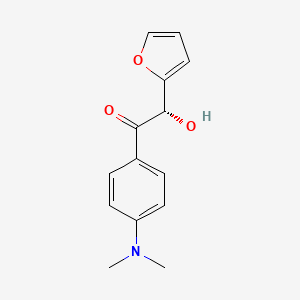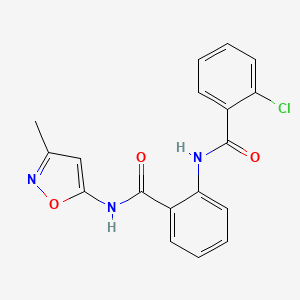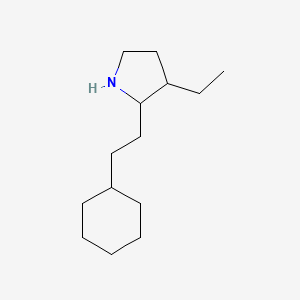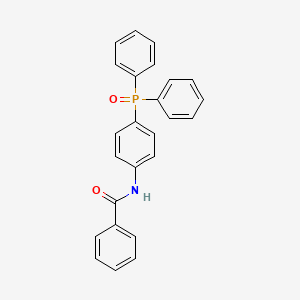
N-(2,2,2-Trichloro-1-(furan-2-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-Trichloro-1-(furan-2-yl)ethyl)benzenesulfonamide: is a complex organic compound that features a unique combination of a furan ring, a trichloromethyl group, and a benzenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-Trichloro-1-(furan-2-yl)ethyl)benzenesulfonamide typically involves the reaction of 2,2,2-trichloro-1-(furan-2-yl)ethanol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The furan ring in N-(2,2,2-Trichloro-1-(furan-2-yl)ethyl)benzenesulfonamide can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan epoxides or other oxidized derivatives.
Reduction: The trichloromethyl group can be reduced to a dichloromethyl or methyl group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzenesulfonamide moiety can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst
Substitution: Amines, thiols
Major Products:
Oxidation: Furan epoxides, oxidized furan derivatives
Reduction: Dichloromethyl or methyl derivatives
Substitution: Various substituted benzenesulfonamides
Aplicaciones Científicas De Investigación
Chemistry: N-(2,2,2-Trichloro-1-(furan-2-yl)ethyl)benzenesulfonamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in the context of sulfonamide-based inhibition mechanisms.
Medicine: The compound’s structural features make it a candidate for the development of new pharmaceuticals, especially those targeting bacterial infections or cancer cells.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of N-(2,2,2-Trichloro-1-(furan-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The trichloromethyl group and furan ring contribute to the compound’s overall stability and reactivity, enhancing its effectiveness in biological systems.
Comparación Con Compuestos Similares
- N-(2,2,2-Trichloro-1-(furan-2-yl)ethyl)acetamide
- N-(2,2,2-Trichloro-1-(furan-2-yl)ethyl)thiourea
- N-(2,2,2-Trichloro-1-(furan-2-yl)ethyl)benzamide
Comparison: N-(2,2,2-Trichloro-1-(furan-2-yl)ethyl)benzenesulfonamide is unique due to the presence of the benzenesulfonamide moiety, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it more suitable for certain applications in medicinal chemistry and industrial processes.
Propiedades
Número CAS |
114084-86-5 |
|---|---|
Fórmula molecular |
C12H10Cl3NO3S |
Peso molecular |
354.6 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-(furan-2-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C12H10Cl3NO3S/c13-12(14,15)11(10-7-4-8-19-10)16-20(17,18)9-5-2-1-3-6-9/h1-8,11,16H |
Clave InChI |
QDFMPFDCHGTSGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CO2)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


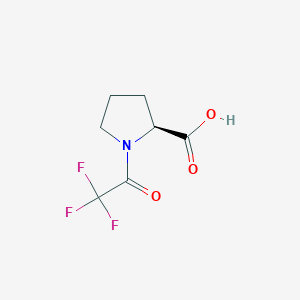
![1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan](/img/structure/B15209022.png)
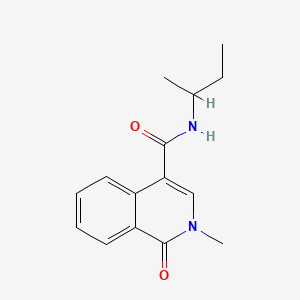

![4-[(3,7-Dichloroquinoline-8-carbonyl)amino]butanoic acid](/img/structure/B15209043.png)
